molecular formula C19H26N2O3S B3000113 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 953140-09-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B3000113
CAS RN: 953140-09-5
M. Wt: 362.49
InChI Key: QOFHOEFRHPOPMF-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. In

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Studies have explored the properties of piperidine derivatives, including their adsorption behaviors and corrosion inhibition properties on iron surfaces. For instance, Kaya et al. (2016) investigated three piperidine derivatives using quantum chemical calculations and molecular dynamics simulations. They found these compounds to exhibit significant adsorption behaviors on Fe surfaces, which correlate with their corrosion inhibition efficiencies. The research underscores the potential of such compounds in corrosion protection applications (Kaya et al., 2016).

Cancer Research

In the realm of cancer research, Mun et al. (2012) discovered a novel small molecule HIF-1 pathway inhibitor, highlighting the chemotype's potential in tumor growth antagonism. The study emphasizes the necessity of chemical modifications to enhance the compound's pharmacological properties, aiming for its development as a cancer therapeutic (Mun et al., 2012).

PET Imaging for Neuroinflammation

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This advancement allows for noninvasive imaging of neuroinflammation, contributing significantly to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Inhibitors for Phospholipase A2

Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. Their research provides insights into structure-activity relationships, offering a foundation for developing therapeutic agents against myocardial infarction (Oinuma et al., 1991).

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHOEFRHPOPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

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